molecular formula C10H13NO B2886315 3-Amino-1-phenylcyclobutan-1-ol CAS No. 2580236-95-7

3-Amino-1-phenylcyclobutan-1-ol

Cat. No.: B2886315
CAS No.: 2580236-95-7
M. Wt: 163.22
InChI Key: HUBPBXOJGYIWLJ-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-phenylcyclobutan-1-ol is an organic compound with the molecular formula C10H13NO It is a cyclobutane derivative featuring an amino group and a phenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-phenylcyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenyl-substituted cyclobutanone, the introduction of an amino group can be facilitated through reductive amination. This process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Reduction: Conversion of the nitro group to an amino group using reducing agents.

    Cyclization: Formation of the cyclobutane ring through intramolecular reactions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

3-Amino-1-phenylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-phenylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-phenylbutane: A structurally similar compound with a butane backbone instead of a cyclobutane ring.

    3-Amino-1-adamantanol: Another compound with an adamantane structure, differing in the ring system.

Uniqueness

3-Amino-1-phenylcyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

3-amino-1-phenylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-6-10(12,7-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBPBXOJGYIWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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